molecular formula C9H4F15IO B1629034 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane CAS No. 25080-24-4

1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane

Cat. No. B1629034
CAS RN: 25080-24-4
M. Wt: 540.01 g/mol
InChI Key: PFUMSKSNQXXFNY-UHFFFAOYSA-N
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Description



  • 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane (also known as HFC-4310 or R4310 ) is a chemical gas.

  • It is a colorless, odorless liquid with a low boiling point and freezing point at room temperature.

  • The compound has good chemical stability and is not easily flammable.





  • Synthesis Analysis



    • Unfortunately, specific synthesis details for this compound are not readily available due to its complex structure and lack of a CAS number.

    • However, it is likely synthesized through fluorination reactions involving morpholine derivatives.





  • Molecular Structure Analysis



    • The molecular formula is C~4~H~2~F~8~O~3~S .

    • The structure involves octafluorination of morpholine, resulting in a highly fluorinated compound.





  • Chemical Reactions Analysis



    • Due to limited information, specific chemical reactions involving this compound are not well-documented.

    • Further research would be needed to explore its reactivity and potential applications.





  • Physical And Chemical Properties Analysis



    • Density : Approximately 1.8 g/cm³.

    • Boiling Point : Not specified.

    • Solubility : Insoluble in water, soluble in organic solvents like ethers and alcohols.




  • Scientific Research Applications

    Synthesis and Chemical Reactions

    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane is involved in a variety of chemical reactions and synthesis processes. For instance, the addition of iodotrifluoromethane, 1-iodoperfluoropropane, and similar compounds to alkylethynyl- and alkylalkoxyethynylsilanes yields various fluorinated silanes, showcasing the compound's role in synthesizing fluorosilanes through reactions with aqueous HF solution (Voronkov, Yarosh, & Il'icheva, 1982). Additionally, reactions involving perfluoroalkyl iodides with bromine under photochemical conditions demonstrate the compound's utility in generating corresponding bromides, highlighting its significance in the preparation of perfluoroalkyl bromides with diverse substituents (Huang, 1984).

    Applications in Material Science

    The compound's derivatives have been explored for their potential applications in material science, such as in the development of fluorinated liquid crystals. These materials exhibit unique mesomorphic, thermodynamic, electro-optic, and dielectric properties, making them valuable for various technological applications, including displays and sensors (Czerwiec et al., 2010).

    Novel Syntheses and Molecular Interactions

    Research has also focused on the synthesis of novel fluorinated compounds, such as perfluorinated corrole and its derivatives. These compounds have shown excellent reactivity and stability in catalytic oxidation processes, suggesting their utility in synthetic chemistry and potentially in industrial applications (Liu et al., 2003). Furthermore, the study of hexafluoroisopropanol (HFIP) as a solvent reveals that it can enhance the oxidative strength of hypervalent iodine reagents, indicating the importance of fluorinated solvents in modifying the reactivity and selectivity of chemical reactions (Colomer et al., 2016).

    Safety And Hazards



    • Classified as toxic upon skin contact, harmful if swallowed, and causes serious eye irritation.

    • Difficult to degrade and has high bioaccumulation potential.




  • Future Directions



    • Research on this compound should focus on its applications, environmental impact, and potential alternatives.




    Please note that due to limited available data, some aspects remain speculative. Further scientific investigation is necessary to fully understand this compound’s properties and potential uses1234567. If you have any specific questions or need additional details, feel free to ask!


    properties

    IUPAC Name

    1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H4F15IO/c10-3(11,1-2-25)4(12,13)5(14,15)9(23,24)26-6(16,7(17,18)19)8(20,21)22/h1-2H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PFUMSKSNQXXFNY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CI)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H4F15IO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90605583
    Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90605583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    540.01 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane

    CAS RN

    25080-24-4
    Record name 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90605583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Reactant of Route 2
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Reactant of Route 3
    Reactant of Route 3
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Reactant of Route 4
    Reactant of Route 4
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Reactant of Route 5
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
    Reactant of Route 6
    Reactant of Route 6
    1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane

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